molecular formula C18H21FN2O3S2 B4542270 N-{2-[(2-fluorobenzyl)thio]ethyl}-3-methyl-4-[(methylsulfonyl)amino]benzamide

N-{2-[(2-fluorobenzyl)thio]ethyl}-3-methyl-4-[(methylsulfonyl)amino]benzamide

Cat. No. B4542270
M. Wt: 396.5 g/mol
InChI Key: UXPPQLBBZUPRHA-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals characterized by the presence of benzamide and sulfonyl functionalities, often associated with significant biological activities. The detailed introduction of such a compound would focus on its synthetic utility, potential for chemical modifications, and relevance to fields like medicinal chemistry, given its structural elements that are common in drug design.

Synthesis Analysis

Synthesis routes for similar compounds often involve multi-step chemical reactions, starting from basic aromatic compounds followed by functional group transformations. For instance, the synthesis of related fluorobenzyl analogues involves the use of p-[18F]fluorobenzyl iodide in a substitution reaction to introduce the fluorobenzyl group into the compound, demonstrating a method for incorporating radiolabels for imaging studies (Garg et al., 2007).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using techniques such as X-ray crystallography. For example, studies on similar compounds have detailed their crystal structures, providing insights into their molecular conformations and potential intermolecular interactions (Luo & Huang, 2004).

Scientific Research Applications

Insecticidal Activity

Compounds with similar structures have been identified as novel classes of insecticides, exhibiting strong activity especially against lepidopterous pests, including resistant strains. These compounds possess unique chemical structures that contribute to their efficacy, with some showing safety for non-target organisms and suitability for integrated pest management programs (Tohnishi et al., 2005).

Antibacterial Agents

Derivatives of benzamide, including those with fluorine substitutions, have been synthesized and evaluated for their antibacterial properties. Research in this area aims to develop compounds with enhanced antibacterial activity against various strains, potentially leading to new classes of antibiotics (Egawa et al., 1984).

Cardiac Electrophysiological Activity

Sulfonamide derivatives, closely related to the compound , have been studied for their cardiac electrophysiological activities. These studies have led to the identification of compounds with potential use as selective class III antiarrhythmic agents, showing promise in models of reentrant arrhythmias (Morgan et al., 1990).

Radioprotective Activity

Research into fluorine-containing amides has explored their potential radioprotective activities. These studies aim to understand the impact of fluorine atoms on enhancing radioprotective efficacy, contributing to the development of compounds that can mitigate the effects of radiation exposure (Vasil'eva & Rozhkov, 1992).

Cancer Research

Halogenated sulfonamides have been investigated for their inhibitory effects on tumor-associated carbonic anhydrase isozymes. These compounds have shown potential as antitumor agents, with studies suggesting the possibility of designing more potent and selective inhibitors for therapeutic applications (Ilies et al., 2003).

properties

IUPAC Name

N-[2-[(2-fluorophenyl)methylsulfanyl]ethyl]-4-(methanesulfonamido)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S2/c1-13-11-14(7-8-17(13)21-26(2,23)24)18(22)20-9-10-25-12-15-5-3-4-6-16(15)19/h3-8,11,21H,9-10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPPQLBBZUPRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCSCC2=CC=CC=C2F)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2-fluorobenzyl)sulfanyl]ethyl}-3-methyl-4-[(methylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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